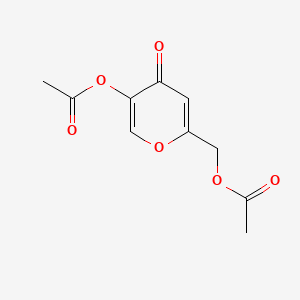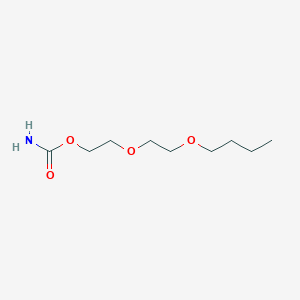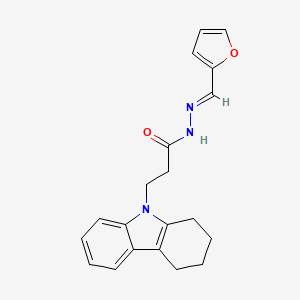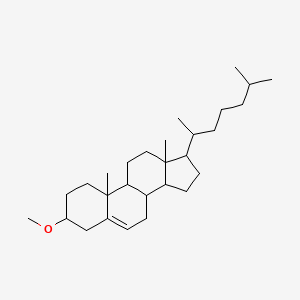
2-(2-chlorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It was first developed in the Soviet Union in 1975 and is now produced in Russia and other countries.
- Phenazepam is primarily used in the treatment of mental disorders such as schizophrenia and anxiety. Additionally, it can serve as a premedication before surgery due to its anesthetic-enhancing effects.
2-(2-chlorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: , belongs to the benzodiazepine class of compounds.
Métodos De Preparación
- Phenazepam can be synthesized through several routes, but one common method involves the following steps:
Bromination: Start with 2-chlorobenzophenone and brominate it to obtain 2-bromo-2’-chlorobenzophenone.
Cyclization: React 2-bromo-2’-chlorobenzophenone with methylamine to form the corresponding imine. Cyclization of the imine yields phenazepam.
- Industrial production methods may vary, but the synthetic approach remains consistent.
Análisis De Reacciones Químicas
- Phenazepam undergoes typical benzodiazepine reactions, including:
Oxidation: It can be oxidized to form its N-desmethyl metabolite.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: Various substitutions can occur at the phenyl ring.
- Common reagents include reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
Chemistry: Phenazepam serves as a valuable scaffold for designing new benzodiazepine derivatives.
Biology: It has been studied for its effects on GABA receptors and neuronal excitability.
Medicine: Besides its clinical use, phenazepam’s pharmacological properties are of interest.
Industry: Its applications extend to pharmaceuticals and research.
Mecanismo De Acción
- Phenazepam enhances GABAergic neurotransmission by binding to GABA-A receptors, leading to increased inhibitory effects.
- It modulates chloride ion channels, resulting in sedative, anxiolytic, and muscle-relaxant effects.
Comparación Con Compuestos Similares
- Phenazepam’s uniqueness lies in its combination of a chlorophenyl group and a bromine atom.
- Similar compounds include other benzodiazepines like diazepam, lorazepam, and alprazolam.
Remember that phenazepam should be used cautiously due to the risk of drug abuse and dependence.
Propiedades
Fórmula molecular |
C16H16ClNO2 |
|---|---|
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H16ClNO2/c1-9-7-11-12(8-10(9)2)16(20)18(15(11)19)14-6-4-3-5-13(14)17/h3-6,11-12H,7-8H2,1-2H3 |
Clave InChI |
CRFQGQMFEJWQPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)


![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)


![2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11998819.png)
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11998828.png)

![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)
